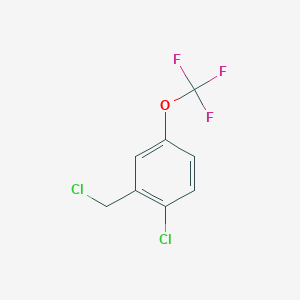

![molecular formula C20H17FN4O3S B2922774 N~6~-(4-氟苄基)-N~6~-(3-甲氧基苯基)[1,2,4]三唑并[4,3-a]吡啶-6-磺酰胺 CAS No. 1251693-85-2](/img/structure/B2922774.png)

N~6~-(4-氟苄基)-N~6~-(3-甲氧基苯基)[1,2,4]三唑并[4,3-a]吡啶-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class . These compounds have been found to be versatile in drug design due to their structural similarity with purines . They have been proposed as possible surrogates of the purine ring and have been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives involves an oxidative ring closure of a hydrazine intermediate . A robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .Molecular Structure Analysis

The molecular structure of this compound is likely to contain several key features including hydrogen bond donors and acceptors, and a hydrophobic group . The structure of the [1,2,4]triazolo[4,3-a]pyridine scaffold is relatively simple, yet remarkably versatile .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridine derivatives are diverse. For example, the TP heterocycle has been used in various applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties .科学研究应用

除草活性

N-芳基[1,2,4]三唑并[1,5-a]吡啶-2-磺酰胺化合物,包括类似于 N6-(4-氟苄基)-N6-(3-甲氧基苯基)[1,2,4]三唑并[4,3-a]吡啶-6-磺酰胺的衍生物,已被发现对广泛植被具有显著的除草活性,且施用量低。这表明在农业中用于杂草控制具有潜在应用 (Moran, 2003)。

抗癌作用

类似于 N6-(4-氟苄基)-N6-(3-甲氧基苯基)[1,2,4]三唑并[4,3-a]吡啶-6-磺酰胺的化合物已显示出显着的抗癌作用。在一项研究中,这种化合物结构的修饰产生了保留了有效的抗增殖活性且毒性较低的衍生物,表明在癌症治疗中具有潜在应用 (Wang 等人,2015)。

抗疟疾特性

一系列带有磺酰胺片段的[1,2,4]三唑并[4,3-a]吡啶,包括与 N6-(4-氟苄基)-N6-(3-甲氧基苯基)[1,2,4]三唑并[4,3-a]吡啶-6-磺酰胺在结构上类似的化合物,已被合成并评估了其抗疟疾活性。一些衍生物表现出良好的体外抗疟疾活性,使其成为抗疟疾药物发现的潜在候选者 (Karpina 等人,2020)。

抗菌活性

含有嘧啶并磺酰胺部分的化合物,类似于 N6-(4-氟苄基)-N6-(3-甲氧基苯基)[1,2,4]三唑并[4,3-a]吡啶-6-磺酰胺,已被证明对各种细菌菌株(如大肠杆菌和金黄色葡萄球菌)具有显着的抗菌活性 (Mohamed, 2007)。

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound could potentially be effective in treating certain types of cancer.

属性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O3S/c1-28-18-4-2-3-17(11-18)25(12-15-5-7-16(21)8-6-15)29(26,27)19-9-10-20-23-22-14-24(20)13-19/h2-11,13-14H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUSYPQOQBWDGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2922691.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2922693.png)

![6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2922695.png)

![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2922696.png)

![4-[bis(2-chloroethyl)sulfamoyl]benzoic Acid](/img/structure/B2922697.png)

![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B2922698.png)

![8-cyclopentyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922702.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloro-5-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2922704.png)

![4-(dimethylamino)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2922709.png)

![N-(3-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2922713.png)